

# Troubleshooting peak tailing and co-elution in GC analysis of 2,6-Dimethylheptane

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## Compound of Interest

Compound Name: 2,6-Dimethylheptane

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## Technical Support Center: GC Analysis of 2,6-Dimethylheptane

This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and co-elution, encountered during the gas chromatography (GC) analysis of **2,6-Dimethylheptane**.

## Frequently Asked Questions (FAQs)

### Peak Tailing Issues

**Q1:** What is peak tailing in GC, and why is it a concern for my **2,6-Dimethylheptane** analysis?

**A1:** Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[\[1\]](#)[\[2\]](#) This is problematic because it can degrade the resolution between closely eluting peaks, and it complicates accurate peak integration, which affects the precision and accuracy of quantification.[\[1\]](#)[\[3\]](#) For an otherwise straightforward analysis of a non-polar compound like **2,6-Dimethylheptane**, tailing often points to an underlying issue with the GC system's setup or condition.

**Q2:** In my analysis of **2,6-Dimethylheptane**, all the peaks in my chromatogram, including the solvent peak, are tailing. What is the most likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the cause is typically a physical issue related to the gas flow path rather than a specific chemical interaction.[3][4][5] The most common culprits include:

- Improper Column Installation: An incorrectly cut column end (not a clean, 90° cut) can disrupt the flow path.[1][2][4] Additionally, setting the column at the wrong insertion depth in the inlet can create dead volume, causing tailing.[1][3]
- Contamination or Blockage: Contamination at the head of the column or a partially blocked inlet frit can distort the sample stream, affecting all compounds equally.[4][6]
- Leaks: A leak in the system, particularly at the injector, can lead to peak distortion.

Q3: I am only observing peak tailing for **2,6-Dimethylheptane** and other similar branched alkanes, while other compounds look fine. What should I investigate?

A3: When only specific peaks are tailing, the issue is more likely related to chemical interactions or specific conditions affecting those analytes.[2][5] For a non-polar compound like **2,6-Dimethylheptane**, this is less common but can be caused by:

- Stationary Phase Mismatch: While non-polar compounds like alkanes should not exhibit strong tailing on a suitable non-polar column, using an inappropriate or degraded column could be a factor.[7]
- Column Contamination: Residues from previous analyses can create active sites or areas of non-ideal partitioning at the head of the column.[2][8] Trimming a small section (10-20 cm) from the front of the column can often resolve this.[1]
- Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][9] This can be verified by injecting a more dilute sample to see if the peak shape improves.[9]

Q4: Could my injection technique be the source of peak tailing?

A4: Yes, the injection technique is a critical factor in peak shape.[8][10]

- Splitless Injection Issues: If you are using a splitless injection, the solvent itself can cause tailing if it is not effectively purged from the inlet after the injection. This creates the appearance of a badly tailing peak, especially for early eluting compounds.[3][8]
- Sample Overload: Injecting too large a volume or too high a concentration of your sample can overload the column, resulting in peak fronting or tailing.[7][10] Adjusting the split ratio or diluting the sample can mitigate this.[7][10]

## Co-elution Issues

Q5: What is co-elution, and how can I determine if **2,6-Dimethylheptane** is co-eluting with an impurity?

A5: Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single, often distorted, peak.[11][12] This prevents accurate identification and quantification of the individual components.[12] You can detect potential co-elution by observing:

- Peak Asymmetry: Look for peaks with a "shoulder" or a split top, which are strong indicators of co-elution. A shoulder is a distinct discontinuity, unlike the gradual decline of a tail.[11][12]
- Mass Spectrometry (MS) Data: If using a GC-MS system, you can examine the mass spectra across the peak. If the spectra change from the front to the back of the peak, it confirms that multiple compounds are present.[11][12]

Q6: I believe **2,6-Dimethylheptane** is co-eluting with another compound. How can I adjust my GC method parameters to improve separation?

A6: To resolve co-eluting peaks, you need to alter the chromatography to improve resolution. This can often be achieved without changing the column.[11] Key parameters to adjust include:

- Temperature Program: Lowering the initial oven temperature or reducing the temperature ramp rate can increase the interaction time with the stationary phase, often improving separation.[13] A useful technique is to add a short isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair.[14]

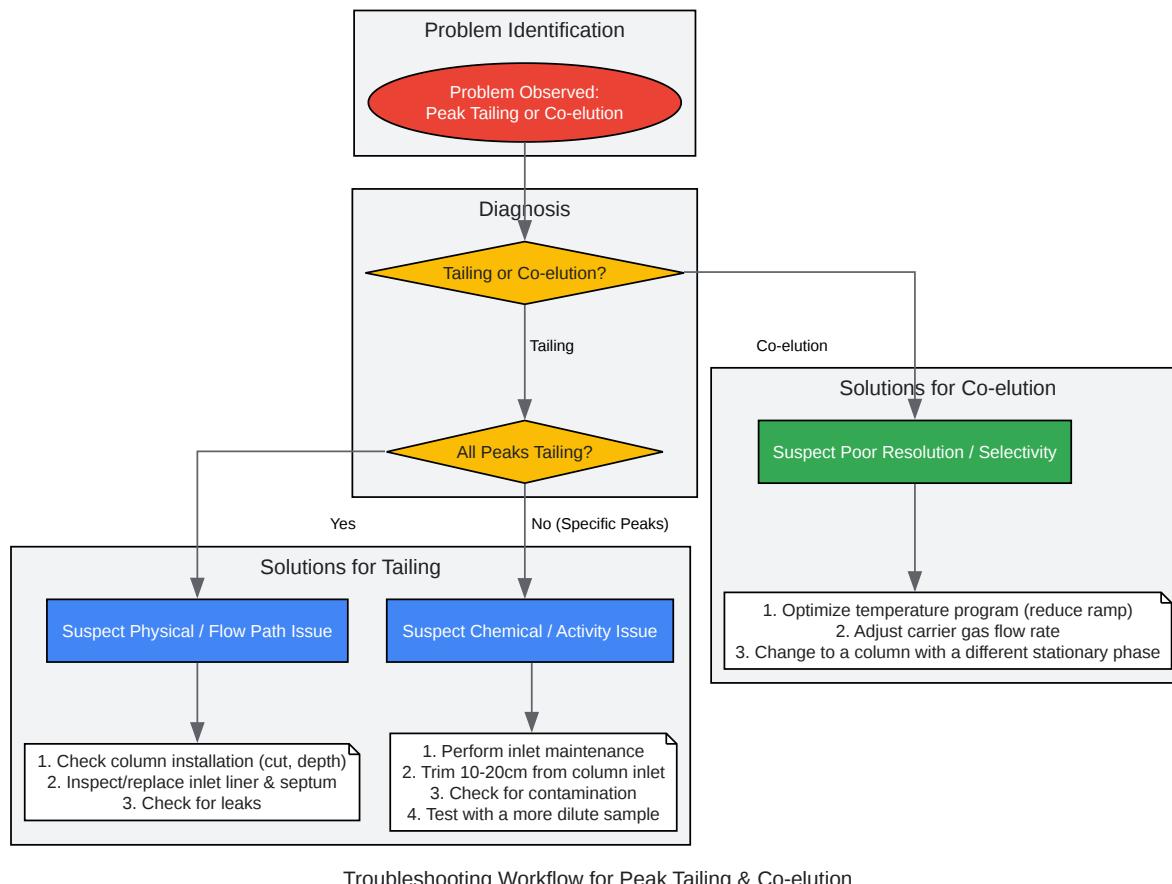
- Carrier Gas Flow Rate: Adjusting the linear velocity (flow rate) of the carrier gas can significantly impact efficiency and resolution. While counterintuitive, sometimes increasing the flow rate can lead to sharper peaks and better separation.[13][14]
- Carrier Gas Type: If you are not already using hydrogen or helium, switching from nitrogen can improve efficiency and may resolve the peaks.[13]

Q7: If adjusting the method parameters doesn't work, when is it time to choose a different GC column to fix co-elution?

A7: If method optimization fails, the issue is likely a lack of selectivity ( $\alpha$ ) between the co-eluting compounds.[11][12] This means the stationary phase chemistry cannot differentiate between the molecules.[11] For separating alkanes, a non-polar stationary phase is typically used, with separation occurring primarily by boiling point.[15][16] If **2,6-Dimethylheptane** is co-eluting with an isomer or another compound with a very similar boiling point, you may need a column with a different selectivity. Consider a column with a slightly different non-polar phase (e.g., switching from a 100% dimethylpolysiloxane to a 5% phenyl-methylpolysiloxane phase) to introduce different interactions and improve separation.[17]

## Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing and co-elution issues.

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Caption: A flowchart for systematically troubleshooting GC peak shape problems.

## Quantitative Data Summary

## Table 1: Impact of GC Column Parameter Adjustments on Separation Performance

This table summarizes how changing key column dimensions can affect your analysis.

Parameter Change	Effect on Efficiency (Resolution)	Effect on Sample Capacity	Effect on Analysis Time
Decrease Column I.D.	Increases (sharper peaks)	Decreases	Can be decreased
Increase Column Length	Increases (proportional to $\sqrt{\text{length}}$ )[16]	Increases	Increases[16]
Decrease Film Thickness	Increases (sharper peaks)[18]	Decreases	Decreases[19]

Data compiled from multiple sources.[18][20][21]

## Table 2: Quick Troubleshooting Reference Guide

Symptom	Probable Cause(s)	Recommended Action(s)
All Peaks Tailing	Improper column installation (cut/depth), dead volume, system contamination.[3][4]	Re-cut and reinstall the column, replace the inlet liner and septum.[1][4]
Specific Peak(s) Tailing	Active sites, column contamination, column overload.[2][9]	Trim the column inlet, clean the injector, inject a diluted sample.[1][9]
Co-elution / Poor Resolution	Suboptimal method (temperature, flow), incorrect stationary phase (poor selectivity).[11][14]	Adjust the temperature program and/or flow rate; change to a column with a different stationary phase.[12][14]
Peak Fronting	Column overload, sample-solvent mismatch.[1][7]	Reduce injection volume or sample concentration; ensure the sample is dissolved in an appropriate solvent.[7]

## Experimental Protocols

### Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the steps for routine maintenance of the GC inlet to prevent issues stemming from contamination or leaks.

- Cool Down: Set the injector temperature to ambient (<40°C) and turn off detector gases if necessary. Wait for the inlet to cool completely.
- Turn Off Carrier Gas: Close the carrier gas supply to the instrument.
- Remove Septum Nut: Unscrew the septum retaining nut from the top of the injector.
- Replace Septum: Remove the old septum and O-ring. Replace them with new ones, ensuring the O-ring is properly seated. Do not overtighten the nut, as this can cause coring.

- Remove Column: Carefully loosen the column nut inside the oven and gently lower the column from the injector.
- Remove Liner: Open the injector body and carefully remove the inlet liner with forceps.
- Clean and Replace: Inspect the injector for any residue. Replace the liner with a new, deactivated liner of the same type.
- Reassemble: Reassemble the injector and reinstall the column (see Protocol 2).
- Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and column fitting.
- Condition: Heat the inlet to your method temperature and allow the system to equilibrate before running samples.

## Protocol 2: GC Column Trimming and Installation

Trimming the column removes contamination and active sites that accumulate at the inlet, restoring peak shape.

- Cool System: Ensure the oven and inlet are cool and the carrier gas is off.
- Remove Column: Loosen the column nut at the inlet and gently pull the column out.
- Trim Column: Using a ceramic scoring wafer or a specialized cutting tool, score the column tubing approximately 10-20 cm from the end.<sup>[1]</sup> Gently flex the column at the score to create a clean, 90-degree break.<sup>[1][4]</sup>
- Inspect Cut: Examine the cut end with a small magnifier to ensure it is clean, flat, and free of jagged edges or shards.<sup>[1]</sup> A poor cut is a primary cause of peak tailing.<sup>[4]</sup>
- Reinstall Column: Slide a new nut and ferrule onto the column. Insert the column back into the inlet to the depth specified by the instrument manufacturer. This is a critical step to avoid dead volume.<sup>[3]</sup>
- Tighten Fittings: While maintaining the correct column position, finger-tighten the column nut, then tighten an additional quarter-turn with a wrench. Do not overtighten.

- **Leak Check and Condition:** Restore gas flow, perform a leak check, and condition the column as required before analysis.

## Protocol 3: Method Optimization for Resolving Co-eluting Peaks

This protocol provides a systematic approach to adjusting analytical parameters to improve separation.

- **Assess the Problem:** Confirm co-elution using MS data or by observing a consistent shoulder on the peak of interest.[\[11\]](#)[\[12\]](#)
- **Adjust Temperature Program:**
  - **Reduce Ramp Rate:** Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend interacting with the stationary phase.[\[13\]](#)
  - **Add Isothermal Hold:** Introduce a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the target peaks.[\[14\]](#)
- **Optimize Carrier Gas Flow:**
  - **Verify Optimal Flow:** Check that your current flow rate is optimal for your carrier gas and column dimensions.
  - **Adjust Flow Rate:** Systematically decrease or increase the flow rate by 10-15% and observe the effect on resolution. Sometimes a higher linear velocity can improve efficiency.[\[14\]](#)
- **Evaluate Results:** After each adjustment, inject a standard to evaluate the change in resolution. Only change one parameter at a time to clearly identify the effective variable.
- **Consider a New Column:** If significant improvements are not seen after thorough method optimization, the stationary phase is likely not selective enough for the separation. At this point, select a new column with a different phase chemistry.[\[11\]](#)[\[12\]](#)

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## References

- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. gcms.cz [gcms.cz]
- 21. fishersci.com [fishersci.com]

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